Naturally Processed MHC Class I Presentation Confirmed by Acid Elution LC-MS/MS vs. Synthetic Immunogen Peptides Lacking MHC Processing Data
The 4F2 antigen heavy chain (497-510) peptide was directly identified as a naturally processed MHC class I ligand through acid elution from live Panc-1 and MCF-7 tumor cells followed by LC-MS/MS sequencing. This contrasts with the majority of commercial SLC3A2 peptides (e.g., the 494-522 and 588-615 C-terminal fragments), which are designed as synthetic immunogens conjugated to KLH and have not been demonstrated to be naturally processed or presented on HLA molecules [1]. The 497-510 peptide was eluted among 131 total peptides from Panc-1 and 101 from MCF-7 at pH 3.0 with >90% cell viability maintained, confirming that it originates from intact, viable tumor cell surfaces rather than from apoptotic debris [1].
| Evidence Dimension | Natural MHC class I processing and cell-surface presentation validation |
|---|---|
| Target Compound Data | Confirmed naturally processed; eluted from HLA class I molecules on Panc-1 and MCF-7 cells at pH 3.0 citrate buffer; identified by LC-MS/MS and NCBI refseq database search [1] |
| Comparator Or Baseline | SLC3A2 peptides 494-522, 588-615, and Val509-surrounding peptides: designed as KLH-conjugated synthetic immunogens; no published evidence of natural MHC processing or cell-surface presentation |
| Quantified Difference | Target validated as naturally presented MHC ligand; comparators lack MHC elution data. 131 peptides identified from Panc-1; 101 from MCF-7; 497-510 peptide confirmed among these [1] |
| Conditions | Acid elution (pH 3.0 citrate buffer, 25–45 min) from live Panc-1 human pancreatic carcinoma and MCF-7 human breast adenocarcinoma cell lines; LC-MS/MS with NCBI refseq database search [1] |
Why This Matters
A peptide confirmed as a naturally processed MHC ligand is directly relevant for T-cell epitope studies and cancer vaccine research; synthetic immunogen peptides without MHC processing evidence may fail to induce T-cell responses against the native tumor antigen.
- [1] Antwi K, Hanavan PD, Myers CE, Ruiz YW, Thompson EJ, Lake DF. Proteomic identification of an MHC-binding peptidome from pancreas and breast cancer cell lines. Mol Immunol. 2009 Sep;46(15):2931-7. doi: 10.1016/j.molimm.2009.06.021. PMID: 19615748. View Source
